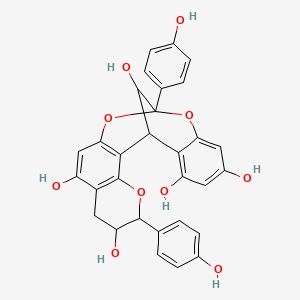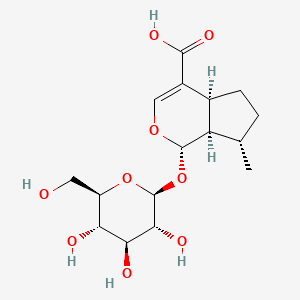![molecular formula C19H17N3O3 B1227691 4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide](/img/structure/B1227691.png)
4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives.
Métodos De Preparación
The synthesis of 4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-methyl-3-nitrobenzoic acid with 2-methyl-4-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran under reflux conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems .
Análisis De Reacciones Químicas
4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide can be compared with other quinoline derivatives, such as:
2-methyl-4-quinolinol: Known for its antimicrobial properties.
4-hydroxy-2-methylquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-4-carboxylic acid: Utilized in the development of anti-inflammatory drugs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C19H17N3O3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H17N3O3/c1-12-7-8-14(10-18(12)22(24)25)19(23)20-11-15-9-13(2)21-17-6-4-3-5-16(15)17/h3-10H,11H2,1-2H3,(H,20,23) |
Clave InChI |
VTKCHBQHOZWXJU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC3=CC=CC=C32)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC3=CC=CC=C32)C)[N+](=O)[O-] |
Solubilidad |
20.1 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid](/img/structure/B1227608.png)
![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)
![6-bromo-2-(4-methylphenyl)-N-[(1-methyl-4-pyrazolyl)methyl]-4-quinolinecarboxamide](/img/structure/B1227611.png)




![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-2-phenylethyl]thiourea](/img/structure/B1227620.png)
![ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B1227621.png)

![N-[(3,5-dimethyl-1-piperidinyl)-sulfanylidenemethyl]-2-methyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227624.png)



